molecular formula C8H10N2O3 B13079271 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13079271
M. Wt: 182.18 g/mol
InChI Key: PXIXRLUDLDOUBO-UHFFFAOYSA-N
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Description

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity chemical intermediate designed for research and development in medicinal and agricultural chemistry. This compound features the 1,2,4-oxadiazole heterocycle, a recognized bioisostere for ester and amide functional groups, which is known to confer improved metabolic stability and enhanced binding affinity in bioactive molecules . The unique 1-cyclopropylethyl substituent at the 5-position, in conjunction with the carboxylic acid moiety at the 3-position, provides a versatile synthetic handle for further derivatization and structure-activity relationship (SAR) studies. This scaffold is of significant interest in antibacterial drug discovery . 1,2,4-Oxadiazole derivatives have demonstrated potent activity against challenging pathogens like Staphylococcus aureus (including MRSA strains) by inhibiting key bacterial targets such as DNA gyrase and penicillin-binding proteins . Furthermore, its utility extends to agrochemical research , where analogous 1,2,4-oxadiazole structures have shown promising nematocidal and antibacterial effects against plant pathogens such as Xanthomonas oryzae (which causes rice bacterial leaf blight) and Meloidogyne incognita (root-knot nematode) . The carboxylic acid group allows researchers to readily synthesize amide, ester, or other derivatives to explore novel chemical space for developing new anti-infective agents or crop protection products . Handling Note: Consult the Safety Data Sheet (SDS) prior to use. This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(1-cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

PXIXRLUDLDOUBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the cyclopropyl group in 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid enhances its interaction with biological targets, potentially leading to effective antimicrobial agents. Studies have demonstrated that compounds with oxadiazole moieties can inhibit bacterial growth and possess antifungal activity against various pathogens .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. This property is particularly relevant in treating chronic inflammatory diseases .

Cancer Research
Recent studies have explored the potential of oxadiazole derivatives in cancer therapy. The unique structure of this compound may allow it to interact with specific cancer cell lines, promoting apoptosis or inhibiting cell proliferation. Preliminary results indicate promising cytotoxic effects against certain tumor types .

Agricultural Applications

Pesticide Development
The compound's bioactivity has led to its investigation as a potential pesticide. Its ability to disrupt biological processes in pests can be harnessed to develop new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides. Research is ongoing to evaluate its efficacy against common agricultural pests .

Herbicide Properties
In addition to its insecticidal properties, there is potential for this compound to serve as a herbicide. Compounds in the oxadiazole class have shown herbicidal activity by inhibiting specific enzymes involved in plant metabolism .

Material Science

Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of the oxadiazole ring can improve the performance of polymers used in electronics and coatings .

Fluorescent Materials
Research has also indicated that oxadiazoles can be used as fluorescent materials. The photophysical properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Summary Table of Applications

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobial agentsSignificant inhibition of bacterial growth
Anti-inflammatory drugsModulation of inflammatory pathways
Cancer therapyPromising cytotoxic effects against tumor cells
Agricultural ApplicationsPesticidesEffective against agricultural pests
HerbicidesInhibition of plant metabolic enzymes
Material SciencePolymer enhancementImproved thermal stability and strength
Fluorescent materialsSuitable for OLED applications

Mechanism of Action

The mechanism of action of 5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Carboxylic acid at position 3 is a common feature, enabling hydrogen bonding with biological targets (e.g., enzyme active sites) .

Example :

  • 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid was synthesized via hydrolysis of its ethyl ester with 94% yield .

Substituent Impact :

  • Cyclopropyl groups may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains .
  • Bulkier substituents (e.g., 1-cyclopropylethyl) could improve target selectivity but may reduce solubility, necessitating formulation adjustments .

Biological Activity

5-(1-Cyclopropylethyl)-1,2,4-oxadiazole-3-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique five-membered ring structure that includes two nitrogen atoms and one oxygen atom, contributing to its potential therapeutic properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Property Value
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H10N2O3/c1-4(5-2-3-5)7-9-6(8(11)12)10-13-7/h4-5H,2-3H2,1H3,(H,11,12)
Canonical SMILESCC(C1CC1)C2=NC(=NO2)C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate the activity of various enzymes and receptors. For instance:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains by inhibiting key metabolic pathways.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Biological Activities

Research has demonstrated that derivatives of oxadiazoles exhibit a wide range of biological activities. Below are some notable findings related to this compound:

Antimicrobial Activity

Studies have indicated that oxadiazole derivatives possess significant antimicrobial properties. For example, compounds with similar structures have been effective against various pathogens including bacteria and fungi .

Anticancer Activity

Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. For instance:

  • In vitro Studies : Compounds showed cytotoxic effects against several cancer cell lines with IC50 values ranging from micromolar to nanomolar concentrations .
  • Mechanism : The proposed mechanism includes inhibition of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

Oxadiazoles have also been studied for their anti-inflammatory properties. Research indicates these compounds can inhibit cyclooxygenase (COX) enzymes similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Studies

To better understand the unique properties of this compound, it is beneficial to compare it with other oxadiazole derivatives:

Compound Biological Activity IC50 (µM)
This compoundAntimicrobial, AnticancerTBD
1,3,4-OxadiazoleAntibacterial~10
2-Amino-substituted oxadiazolesAntitumor~5

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of various oxadiazole derivatives including this compound against human colon adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models in vitro and in vivo, the compound exhibited a dose-dependent inhibition of COX enzymes comparable to standard NSAIDs.

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